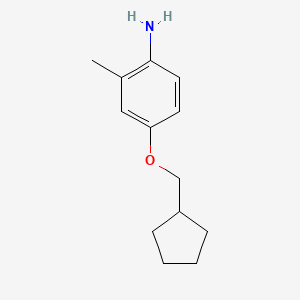

4-(Cyclopentylmethoxy)-2-methylaniline

描述

Overview of Substituted Aniline (B41778) Chemistry and its Research Significance

Substituted anilines are a class of organic compounds derived from aniline that feature various functional groups attached to the aromatic ring or the amino group. These modifications significantly influence the chemical and physical properties of the parent aniline molecule. The nature and position of these substituents can alter the compound's basicity, nucleophilicity, and reactivity in electrophilic aromatic substitution reactions.

The research significance of substituted anilines is vast and well-established in organic chemistry. They serve as crucial building blocks and intermediates in the synthesis of a wide array of more complex molecules. researchgate.net Their applications span numerous fields, including the production of pharmaceuticals, agrochemicals, dyes, and polymers. For instance, substituted anilines are key precursors in the manufacturing of azo dyes and have been instrumental in the development of various therapeutic agents. researchgate.net The versatility of their chemistry allows for the construction of diverse molecular architectures, making them indispensable tools for synthetic chemists.

The Role of 4-(Cyclopentylmethoxy)-2-methylaniline as a Synthetic Target and Intermediate

This compound is a specific substituted aniline that, while not extensively documented in mainstream chemical literature, holds potential as a synthetic intermediate. Its structure, featuring a cyclopentylmethoxy group at the 4-position and a methyl group at the 2-position of the aniline ring, presents a unique combination of functionalities. The ether linkage offers stability and lipophilicity, while the aniline moiety provides a reactive site for further chemical transformations.

As a synthetic target, the preparation of this compound would likely involve a multi-step process, potentially utilizing common reactions such as Williamson ether synthesis and the reduction of a nitro group. Once synthesized, it can serve as a valuable intermediate. masterorganicchemistry.com The primary amine group can undergo a variety of reactions, including diazotization, acylation, and alkylation, to introduce further complexity. The substituted benzene (B151609) ring can also participate in additional electrophilic substitution reactions, although the positions of substitution would be directed by the existing activating groups.

Research Trajectories and Academic Objectives for this compound Studies

Given the limited specific research on this compound, current research trajectories are largely hypothetical and based on the known applications of similarly substituted anilines. A primary academic objective would be the development of an efficient and scalable synthesis for this compound.

Future research could explore the utility of this compound as a scaffold in medicinal chemistry. The structural motifs present are found in various biologically active compounds. Therefore, derivatives of this aniline could be synthesized and screened for potential pharmacological activities. Another avenue of investigation could be in materials science, where aniline derivatives are sometimes used in the synthesis of conductive polymers or other functional materials. The specific substituents on this compound might impart unique solubility or processing characteristics to such materials.

Physicochemical Data for this compound

| Property | Value |

| Molecular Formula | C₁₃H₁₉NO |

| Molecular Weight | 205.30 g/mol |

| CAS Number | Data not publicly available |

| Melting Point | Data not publicly available |

| Boiling Point | Data not publicly available |

| Density | Data not publicly available |

Structure

3D Structure

属性

IUPAC Name |

4-(cyclopentylmethoxy)-2-methylaniline | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H19NO/c1-10-8-12(6-7-13(10)14)15-9-11-4-2-3-5-11/h6-8,11H,2-5,9,14H2,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GAOXDNQJNPWHJJ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=CC(=C1)OCC2CCCC2)N | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H19NO | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

205.30 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies and Reaction Pathways for 4 Cyclopentylmethoxy 2 Methylaniline

Established Synthetic Routes to 4-(Cyclopentylmethoxy)-2-methylaniline Precursors

The synthesis of this compound logically begins with the construction of a substituted aromatic core. A key precursor for this target molecule is 2-methyl-4-nitrophenol (B1582141). This intermediate contains the necessary methyl and nitro groups in the correct orientation on the benzene (B151609) ring, with a hydroxyl group that serves as a handle for the subsequent etherification step.

Reduction of Nitroaromatic Intermediates to the Aniline (B41778) Moiety

The final step in the proposed synthesis of this compound is the reduction of the nitro group of an intermediate like 4-(cyclopentylmethoxy)-2-methyl-1-nitrobenzene to the corresponding aniline. The reduction of aromatic nitro compounds is a well-established and widely used transformation in organic chemistry. wikipedia.org A variety of methods are available, ranging from catalytic hydrogenation to the use of dissolving metals. masterorganicchemistry.com

Catalytic hydrogenation using reagents like palladium on carbon (Pd/C) or Raney nickel with hydrogen gas is a common and efficient method for this transformation. wikipedia.orgcommonorganicchemistry.com For substrates where dehalogenation is a concern, Raney nickel is often preferred over Pd/C. commonorganicchemistry.com

Alternatively, metal-based reductions in acidic media provide a mild and effective option. Reagents such as iron (Fe) or zinc (Zn) in the presence of an acid like acetic acid or hydrochloric acid can selectively reduce the nitro group. masterorganicchemistry.comcommonorganicchemistry.com Tin(II) chloride (SnCl2) is another mild reagent that can be used for this purpose. wikipedia.orgcommonorganicchemistry.com The choice of reducing agent can be critical, as some reagents like lithium aluminum hydride (LiAlH4) are effective for aliphatic nitro compounds but tend to produce azo compounds from aromatic nitro compounds. wikipedia.orgcommonorganicchemistry.com

| Reagent | Conditions | Key Features | Citation |

|---|---|---|---|

| H₂/Pd/C | Hydrogen gas, Palladium on carbon catalyst | Highly efficient, but can cause dehalogenation. | commonorganicchemistry.com |

| H₂/Raney Ni | Hydrogen gas, Raney nickel catalyst | Effective, often used to avoid dehalogenation. | wikipedia.orgcommonorganicchemistry.com |

| Fe/HCl or Fe/CH₃COOH | Iron powder in acidic medium | Mild, classic method for nitro group reduction. | masterorganicchemistry.comcommonorganicchemistry.com |

| Zn/HCl or Zn/CH₃COOH | Zinc powder in acidic medium | Mild conditions, good for sensitive substrates. | commonorganicchemistry.com |

| SnCl₂ | Tin(II) chloride in a suitable solvent | Mild reducing agent, tolerant of many functional groups. | wikipedia.orgcommonorganicchemistry.com |

Functionalization Strategies for Aromatic Rings in Precursors

The synthesis of the precursor 2-methyl-4-nitrophenol can be approached in several ways. One common method is the nitration of o-cresol (B1677501) (2-methylphenol). google.com The directing effects of the hydroxyl and methyl groups on the aromatic ring guide the incoming nitro group primarily to the positions ortho and para to the hydroxyl group. By carefully controlling the reaction conditions, the desired 4-nitro isomer can be obtained. The nitration is typically carried out using a mixture of nitric acid and sulfuric acid. echemi.com

Another strategy involves starting with 2-methyl-4-nitroaniline (B30703) and converting the amino group to a hydroxyl group via a diazotization reaction followed by hydrolysis. chemicalbook.com The synthesis of 2-methyl-4-nitroaniline itself can be achieved through the nitration of N-acetyl-p-toluidine, followed by hydrolysis of the acetyl group.

Synthetic Approaches for Incorporating the Cyclopentylmethoxy Group

With the phenolic precursor, 2-methyl-4-nitrophenol, in hand, the next crucial step is the introduction of the cyclopentylmethoxy group. This is typically achieved through an etherification reaction.

Etherification Reactions for O-Alkyl Linkage Formation

The Williamson ether synthesis is the most prominent and versatile method for forming the ether linkage in this context. wikipedia.orgbyjus.com This reaction involves the deprotonation of the phenol (B47542) to form a phenoxide ion, which then acts as a nucleophile and attacks an alkyl halide in an SN2 reaction. wikipedia.orgmasterorganicchemistry.com

In the synthesis of this compound, 2-methyl-4-nitrophenol would first be treated with a base, such as sodium hydride (NaH) or potassium carbonate (K₂CO₃), to generate the corresponding phenoxide. youtube.com This phenoxide would then be reacted with a cyclopentylmethoxy halide, such as cyclopentylmethoxy bromide or chloride, to form 4-(cyclopentylmethoxy)-2-methyl-1-nitrobenzene. For the Williamson ether synthesis to be efficient, the alkyl halide should ideally be primary to minimize competing elimination reactions. wikipedia.org

| Step | Reagent | Purpose | Citation |

|---|---|---|---|

| 1. Deprotonation | Sodium Hydride (NaH) | Strong base to form the alkoxide/phenoxide. | youtube.com |

| Potassium Carbonate (K₂CO₃) | Milder base, often used in polar aprotic solvents. | ||

| 2. Alkylation | Alkyl Halide (e.g., Cyclopentylmethoxy bromide) | Electrophile that is attacked by the nucleophilic phenoxide. | wikipedia.org |

| Alkyl Tosylate | An alternative to alkyl halides with a good leaving group. | byjus.com |

Strategic Incorporation of Cyclopentyl Moieties

The cyclopentyl moiety is introduced as part of the cyclopentylmethanol derivative used in the etherification step. Cyclopentylmethanol is a commercially available starting material that can be converted to a suitable electrophile, such as cyclopentylmethoxy bromide, by reaction with phosphorus tribromide (PBr₃) or a similar halogenating agent. The use of a primary derivative like cyclopentylmethanol ensures that the subsequent SN2 reaction proceeds efficiently with the phenoxide.

Novel Synthetic Routes and Process Intensification for this compound

While the multi-step synthesis described above is a robust approach, modern organic synthesis continually seeks more efficient and sustainable methods. This includes the development of one-pot reactions and the application of process intensification principles.

One-pot or tandem reactions that combine several synthetic steps without the isolation of intermediates can significantly improve efficiency. mdpi.comnih.gov For instance, a one-pot reductive amination of a suitable keto-ether precursor could be envisioned. More relevant to the established route, a one-pot process for the conversion of phenols to anilines has been developed, which could potentially be adapted. acs.org

Process intensification aims to create smaller, safer, and more energy-efficient processes. aiche.org For the synthesis of anilines, this could involve the use of microreactors for nitration to improve safety and control, or the development of more active and recyclable catalysts for the hydrogenation step. rsc.org The use of alternative energy sources, such as microwaves or ultrasound, can also accelerate reaction rates and improve yields in both the etherification and reduction steps.

Recent advances in catalysis also offer new possibilities. For example, the synthesis of anilines from cyclohexanones using a Pd/C-ethylene system has been reported, which represents a completely different synthetic strategy. acs.org Furthermore, the direct amination of phenols to anilines is an area of active research, which could one day provide a more direct route to the target molecule, bypassing the need for the nitro-intermediate. epo.org

Catalytic Systems for Enhanced Synthesis of Aniline Derivatives

Catalysis is fundamental to the efficient synthesis of aniline derivatives, offering pathways with higher yields, milder reaction conditions, and greater selectivity compared to stoichiometric methods. acs.org Transition metals, particularly palladium and copper, are at the forefront of these catalytic advancements.

Palladium-catalyzed cross-coupling reactions represent a powerful tool for forming carbon-nitrogen bonds, essential for constructing the arylamine core. The Buchwald-Hartwig amination is a key methodology in this context, enabling the coupling of aryl halides or triflates with amines. greenchemistry.ru The efficacy of these systems relies on the combination of a palladium precursor and a specialized phosphine (B1218219) ligand. mit.edu

Bulky, electron-rich phosphine ligands are crucial as they promote the formation of the active, coordinatively unsaturated palladium(0) species and facilitate the key steps of oxidative addition and reductive elimination. youtube.com The choice of ligand can significantly influence the reaction's scope, accommodating a wide range of aniline and aryl halide substrates, including those with significant steric hindrance or challenging electronic properties. mit.edu For instance, the DPEphos ligand, in conjunction with palladium acetate, creates a highly active catalyst for coupling anilines with aryl bromides. mit.edu

Table 1: Representative Palladium Catalyst Systems for Aniline Synthesis

| Palladium Precursor | Ligand | Typical Substrates | Key Advantages |

|---|---|---|---|

| Pd(OAc)₂ | DPEphos | Anilines and Aryl Bromides | Effective for sterically hindered substrates. mit.edu |

| Pd₂(dba)₃ | (rac)-BINAP | Primary Amines and Aryl Bromides | Useful for synthesizing N-alkyldiarylamines. mit.edu |

| PdCl₂ | Various Phosphines | Anilines and Aryl Halides | Applicable with preheating protocol to improve solubility. mit.edu |

| Pd₂(dba)₃ | Bulky, electron-rich phosphines | Indoles and Aryl Halides | Enables N-arylation of heterocyclic amines. mit.edu |

Copper catalysts offer a practical and cost-effective alternative to palladium for specific transformations. Copper-catalyzed methods are particularly effective for the directed halogenation and functionalization of C-H bonds in aniline derivatives. beilstein-journals.org These reactions often proceed with high regioselectivity, targeting the position ortho to the directing group. rsc.org

In many systems, a protecting group on the aniline, such as an N-(2-pyridyl)sulfonyl group, can act as a directing group, guiding the copper catalyst to functionalize the adjacent C-H bond. beilstein-journals.org This strategy allows for the selective introduction of halogens (Cl, Br) under aerobic conditions, demonstrating excellent mono-substitution selectivity and broad functional group tolerance. beilstein-journals.orgrsc.org Beyond halogenation, copper catalysis is also employed for C-H amination, azidation, and etherification, providing direct routes to highly functionalized anilines from simple precursors. acs.orgacs.org For instance, a copper-catalyzed azidation of anilines has been developed where the primary amine itself acts as the directing group, leading to ortho-azidated products under mild conditions. acs.org

Heterogeneous catalysis provides significant advantages in terms of catalyst separation, recovery, and recycling, aligning with the goals of sustainable chemistry. rsc.org In the context of amine synthesis, heterogeneous catalysts are widely used for the hydrogenation of nitroarenes or amides to produce the corresponding anilines. rsc.org Catalysts such as palladium on carbon (Pd/C) are standard for the reduction of nitro groups under a hydrogen atmosphere, a common step in aniline synthesis. chemicalbook.com

More advanced heterogeneous systems include metal-organic frameworks (MOFs) and functionalized graphitic carbon nitride. nih.govacs.org MOFs can serve as robust platforms to support bimetallic nanoparticles (e.g., Pd-Au), creating bifunctional catalysts capable of facilitating tandem reactions, such as the one-pot synthesis of imines from alcohols and amines. acs.org Amine-functionalized solid catalysts have also been developed, which can act as solid bases for reactions like the Knoevenagel condensation, demonstrating high activity and selectivity. acs.org These solid catalysts offer enhanced stability and are well-suited for continuous flow processes, representing a key area of development for industrial amine synthesis. nih.govrsc.org

Green Chemistry Principles in the Synthesis of Aryl Amines

The synthesis of aryl amines is increasingly guided by the 12 Principles of Green Chemistry, which promote the design of chemical processes that are safer, more efficient, and environmentally benign. acs.orgnih.gov

Key principles with significant impact on aniline synthesis include:

Catalysis: The use of catalytic reagents is preferred over stoichiometric ones because catalysts can perform many transformations, minimizing waste. acs.org As detailed in section 2.3.1, palladium and copper catalysts are instrumental in reducing the waste associated with traditional amination and functionalization methods. rroij.com

Atom Economy: Synthetic methods should be designed to maximize the incorporation of all materials from the reactants into the final product. acs.org Multicomponent reactions (see 2.3.3) are a prime example of high atom economy, where several different molecules combine into a single product with few or no byproducts. researchgate.net

Reduce Derivatives: Unnecessary derivatization steps, such as the use of protecting groups, should be avoided as they require additional reagents and generate waste. acs.orgnih.gov The development of catalytic systems that can functionalize C-H bonds directly without the need for pre-functionalization or robust protecting groups is a major step toward this goal. beilstein-journals.org

Safer Solvents and Auxiliaries: The use of hazardous solvents should be minimized or replaced with greener alternatives. nih.gov Research into performing N-arylation reactions in environmentally friendly solvents like water represents a significant advance in this area. researchgate.net

Table 2: Application of Green Chemistry Principles in Aryl Amine Synthesis

| Green Chemistry Principle | Application in Aryl Amine Synthesis | Example |

|---|---|---|

| 1. Waste Prevention | Designing syntheses that produce minimal byproducts. | Using catalytic instead of stoichiometric reagents. acs.org |

| 2. Atom Economy | Maximizing the incorporation of reactant atoms into the product. | Employing multicomponent reactions where three or more reactants combine. researchgate.net |

| 8. Reduce Derivatives | Avoiding protecting groups to reduce steps and reagents. | Direct C-H functionalization of anilines. beilstein-journals.org |

| 9. Catalysis | Using small amounts of catalysts to drive reactions. | Palladium-catalyzed Buchwald-Hartwig amination. mit.edu |

Multicomponent Reactions and Cascade Processes in Aniline Synthesis

Multicomponent reactions (MCRs) are highly efficient processes in which three or more reactants combine in a single operation to form a product that contains significant portions of all starting materials. researchgate.net This approach offers substantial benefits over traditional stepwise syntheses, including higher efficiency, reduced waste, and the rapid generation of molecular complexity. researchgate.netrsc.org

Several MCRs are applicable to the synthesis of substituted anilines and related heterocyclic systems.

Povarov Reaction: This reaction can be performed as an MCR involving an aniline, an aldehyde, and an electron-rich olefin to produce tetrahydroquinolines. nih.gov It proceeds via the in situ formation of an N-arylimine, which then undergoes a cycloaddition.

Doebner Reaction: A classic MCR for synthesizing quinoline-4-carboxylic acids, the Doebner reaction uses an aromatic amine, an aldehyde, and pyruvic acid. nih.gov

Three-Component Annulation: Methods have been developed for the de novo synthesis of meta-substituted anilines from simple acyclic precursors. rsc.org For example, the reaction of 1,3-diketones, various amines, and acetone (B3395972) can produce highly substituted anilines through a cyclo-condensation/aromatization sequence. rsc.orgbeilstein-journals.org

These cascade processes, where multiple bond-forming events occur sequentially in one pot, exemplify synthetic elegance and align with green chemistry principles by minimizing intermediate purification steps and solvent usage. researchgate.net

Regioselectivity and Chemoselectivity in the Synthesis of this compound and Related Isomers

Achieving the specific substitution pattern of this compound requires precise control over both regioselectivity (where on the ring a reaction occurs) and chemoselectivity (which functional group reacts). The substitution pattern is dictated by the electronic and steric effects of the groups already present on the aniline ring.

In a 2-methylaniline precursor, the amino group (-NH₂) is a powerful activating, ortho, para-directing group, while the methyl group (-CH₃) is a weaker activating, ortho, para-directing group.

Regioselectivity: For an electrophilic substitution reaction on 2-methylaniline, the directing effects of both groups reinforce each other at the 4-position (para to the -NH₂ group) and the 6-position (ortho to the -NH₂ group). The 4-position is generally favored for incoming electrophiles due to reduced steric hindrance compared to the 6-position, which is flanked by both the amino and methyl groups. This inherent electronic preference is critical for selectively introducing functionality at the C4 position. nih.gov A plausible synthetic route could involve the nitration of 2-methylphenol, which would preferentially occur at the position para to the strongly activating hydroxyl group. The resulting 2-methyl-4-nitrophenol could then undergo a Williamson ether synthesis with a cyclopentylmethyl halide to form the ether linkage. Finally, selective reduction of the nitro group, for example using a heterogeneous catalyst like Pd/C and H₂, would yield the target aniline without affecting the other functional groups. chemicalbook.com

Chemoselectivity: In a molecule with multiple reactive sites, chemoselectivity is key. For instance, during the palladium-catalyzed coupling of an aryl halide with an amine, the catalyst must selectively form the C-N bond without reacting with other potentially reactive functional groups on either substrate. acs.org Modern catalyst systems exhibit remarkable functional group tolerance. mit.eduacs.org Similarly, when reducing a nitro-substituted precursor to form the aniline, the reduction method must be chosen carefully to avoid affecting other parts of the molecule, such as the ether bond or the aromatic ring itself. Catalytic hydrogenation is often highly chemoselective for this transformation. chemicalbook.com

The position of substituents can also influence properties like lipophilicity. Studies on related substituted aniline derivatives have shown that para-substituted compounds can have significantly different physicochemical properties compared to their ortho- and meta-isomers, which can be attributed to factors like molecular rigidity and the potential for intramolecular interactions. nih.gov

Mechanistic Investigations of Reactions Involving 4 Cyclopentylmethoxy 2 Methylaniline

Fundamental Reaction Mechanisms of the Aniline (B41778) Functional Group

The reactivity of the aniline moiety in 4-(Cyclopentylmethoxy)-2-methylaniline is characterized by the interplay of the nucleophilic nitrogen atom and the activated aromatic ring.

Nucleophilic Substitution Reactions at the Aniline Nitrogen

The lone pair of electrons on the nitrogen atom of the amino group imparts nucleophilic character to this compound. However, the nucleophilicity of the nitrogen in anilines is generally lower than that of aliphatic amines. ucalgary.ca This reduced reactivity is a consequence of the delocalization of the nitrogen's lone pair into the π-system of the benzene (B151609) ring through resonance, which decreases the electron density available on the nitrogen atom. ucalgary.cawikipedia.org

Despite this reduced nucleophilicity, the nitrogen can still participate in nucleophilic substitution reactions, particularly with reactive electrophiles such as alkyl halides and acyl chlorides. For instance, in an S"N"2 reaction with an alkyl halide, the aniline nitrogen acts as the nucleophile, displacing the halide and forming a secondary or tertiary amine. The reaction with an acyl chloride, such as acetyl chloride, leads to the formation of an amide (an anilide). wikipedia.org This acylation is a common strategy used to protect the amino group or to modify its electronic influence on the aromatic ring. libretexts.org

The substituents on the aromatic ring also influence the nucleophilicity of the nitrogen. In this compound, the methyl group at the ortho position is an electron-donating group, which slightly increases the electron density on the ring and, by extension, the availability of the nitrogen lone pair. The cyclopentylmethoxy group at the para position is also electron-donating, further enhancing the nucleophilicity of the aniline nitrogen compared to unsubstituted aniline.

Electrophilic Aromatic Substitution Mechanisms on the Substituted Phenyl Ring

The amino group is a powerful activating group for electrophilic aromatic substitution (S"E"Ar) reactions, strongly directing incoming electrophiles to the ortho and para positions. wikipedia.orglibretexts.org This is due to the ability of the nitrogen atom to donate its lone pair of electrons to the aromatic ring, stabilizing the cationic intermediate (the arenium ion or σ-complex) formed during the reaction. wikipedia.orglibretexts.org This stabilization is particularly effective when the electrophile attacks the positions ortho or para to the amino group, as it allows for a resonance structure where the positive charge is delocalized onto the nitrogen atom, forming an iminium ion. wikipedia.org

In the case of this compound, the positions available for electrophilic attack are influenced by the existing substituents. The amino group at position 1, the methyl group at position 2, and the cyclopentylmethoxy group at position 4 all act as ortho-, para-directors. The directing effects of these groups are synergistic. The powerful activating and directing effect of the amino group dominates, with the methyl and cyclopentylmethoxy groups further activating the ring.

The potential sites for electrophilic attack are positions 3, 5, and 6. Given the directing influences, substitution is most likely to occur at positions 3 and 5, which are ortho to the strongly activating amino group. The steric hindrance from the adjacent methyl and cyclopentylmethoxy groups might influence the relative rates of substitution at these positions.

Due to the high reactivity of the aniline ring, polysubstitution can be a significant side reaction. libretexts.org To achieve monosubstitution, it is often necessary to first acetylate the amino group. The resulting acetamido group is still an ortho-, para-director but is less activating than the amino group, allowing for more controlled reactions. libretexts.org The acetyl group can be subsequently removed by hydrolysis to regenerate the amino group. libretexts.org

| Substituent | Position | Electronic Effect | Directing Influence |

| Amino (-NH₂) | 1 | Strong Activator | Ortho, Para |

| Methyl (-CH₃) | 2 | Weak Activator | Ortho, Para |

| Cyclopentylmethoxy (-OCH₂-c-C₅H₉) | 4 | Strong Activator | Ortho, Para |

Radical Reactions and Their Pathways in Aniline Chemistry

Anilines can undergo reactions involving radical intermediates, typically initiated by oxidation. The oxidation of an aniline can lead to the formation of an anilino radical (C₆H₅NH•) or a radical cation (C₆H₅NH₂⁺•). ias.ac.innih.gov For instance, the reaction of substituted anilines with the carbonate radical (CO₃⁻•) has been shown to produce anilino radicals through an oxidation process. ias.ac.in The rate of this reaction is influenced by the nature of the substituents on the aniline ring, with electron-donating groups generally increasing the reaction rate. ias.ac.in

In the context of this compound, the electron-donating methyl and cyclopentylmethoxy groups would be expected to facilitate the formation of the corresponding anilino radical or radical cation upon reaction with a suitable oxidizing agent. These radical species can then participate in a variety of subsequent reactions, including dimerization or coupling reactions.

Another pathway for radical reactions involves hydrogen abstraction. For example, methyl radicals can react with aniline by abstracting a hydrogen atom from the amino group to form an anilino radical and methane. nih.gov Alternatively, the methyl radical can add to the aromatic ring, although this is a less favorable pathway. nih.gov The presence of the electron-donating substituents in this compound would likely make the N-H bond slightly weaker and more susceptible to hydrogen abstraction.

Catalytic Reaction Mechanisms Relevant to this compound Transformations

The reactivity of this compound can be further expanded and controlled through the use of catalysts, particularly transition metals.

Detailed Mechanistic Insights into Transition-Metal-Catalyzed Reactions

Transition-metal catalysis offers a powerful toolkit for the functionalization of aniline derivatives. nih.gov One important class of reactions is palladium-catalyzed C-H functionalization, which allows for the direct formation of new carbon-carbon or carbon-heteroatom bonds at positions on the aromatic ring. For example, the para-selective C-H olefination of aniline derivatives has been achieved using a palladium catalyst. nih.gov

The general mechanism for such a reaction often involves the coordination of the palladium catalyst to the aniline derivative. The specific regioselectivity of the C-H activation step is crucial and can be influenced by the electronic and steric properties of the substituents on the aniline ring. In the case of this compound, the positions available for C-H activation would be at carbons 3, 5, and 6. The directing effects of the substituents would play a significant role in determining which C-H bond is preferentially activated.

Buchwald-Hartwig amination is another key transition-metal-catalyzed reaction where an aniline derivative can be coupled with an aryl halide or triflate to form a diarylamine. In this case, this compound would act as the nucleophilic component. The catalytic cycle typically involves oxidative addition of the aryl halide to a low-valent palladium complex, followed by coordination of the aniline and deprotonation to form a palladium-amido complex. Reductive elimination then yields the diarylamine product and regenerates the active catalyst.

Role of Ligands and Solvents in Modulating Reaction Pathways and Selectivity

The outcome of transition-metal-catalyzed reactions involving this compound is highly dependent on the choice of ligands and solvents. Ligands coordinate to the metal center and can profoundly influence its reactivity, stability, and selectivity. For instance, in the palladium-catalyzed para-selective C-H olefination of anilines, the use of a specific S,O-ligand was found to be critical for achieving high para-selectivity. nih.gov Different ligands can promote different reaction pathways or favor the formation of one regioisomer over another.

Solvents can also have a dramatic effect on reaction rates and selectivity. researchgate.net The polarity, coordinating ability, and protic or aprotic nature of the solvent can influence the solubility of reactants and catalysts, the stability of intermediates, and the rates of key mechanistic steps such as oxidative addition and reductive elimination. For example, in the reaction of benzenesulfonyl chloride with anilines, the reaction mechanism can shift depending on whether the solvent is protic or aprotic. researchgate.net Similarly, in transition-metal-catalyzed reactions, the solvent can affect the aggregation state of the catalyst and the equilibrium between different catalytic species. The choice of solvent can therefore be a powerful tool for optimizing a desired transformation of this compound.

| Reaction Parameter | Influence on Reaction Outcome | Example |

| Ligand | Modulates catalyst reactivity, stability, and selectivity. Can control regioselectivity. | Use of a specific S,O-ligand to achieve para-selective C-H olefination of anilines. nih.gov |

| Solvent | Affects solubility, stability of intermediates, and reaction rates. Can influence the operative reaction mechanism. | Protic vs. aprotic solvents can change the rate-determining step in the reaction of sulfonyl chlorides with anilines. researchgate.net |

Proposed Mechanisms for Mono-N-Methylation of Amines

The mono-N-methylation of aromatic amines is a crucial transformation in synthetic chemistry. While specific studies on this compound are sparse, the general mechanisms for the N-methylation of anilines can be considered. Backbone N-methylation is a known strategy to enhance the properties of certain molecules, such as cyclic peptides, by influencing their conformation and membrane permeability. nih.gov

One common method for N-methylation involves the use of a methylating agent in the presence of a base. A proposed mechanism for the mono-N-methylation of an amine like this compound would likely proceed through a nucleophilic substitution pathway.

A plausible mechanistic pathway can be outlined as follows:

Deprotonation: A base abstracts a proton from the amine group (-NH2) of this compound, forming a more nucleophilic anilide anion. The choice of base is critical to ensure sufficient deprotonation without causing side reactions.

Nucleophilic Attack: The resulting anilide anion acts as a nucleophile and attacks the methylating agent (e.g., methyl iodide or dimethyl sulfate). This step involves the formation of a new carbon-nitrogen bond.

Product Formation: The transition state resolves into the N-methylated product, N-methyl-4-(cyclopentylmethoxy)-2-methylaniline, and a leaving group from the methylating agent.

The regioselectivity of methylation, particularly achieving mono-methylation over di-methylation, is a significant challenge. The reaction conditions, including the nature of the methylating agent, the stoichiometry of the reactants, the solvent, and the temperature, all play a crucial role in controlling the extent of methylation. In some systems, the conformation of the molecule can dictate the regiochemistry of the N-methylation reaction. nih.gov

Elucidation of Reaction Intermediates and Transition States

The elucidation of reaction intermediates and transition states is fundamental to understanding reaction mechanisms. This is often achieved through a combination of spectroscopic techniques and kinetic studies. For reactions involving aniline derivatives, computational studies also play a significant role in modeling these transient species.

The direct observation of reaction intermediates and transition states is often challenging due to their short lifetimes. However, various spectroscopic techniques can be employed to detect and characterize these transient species.

Nuclear Magnetic Resonance (NMR) Spectroscopy: In some cases, low-temperature NMR studies can be used to observe and characterize less stable intermediates. Changes in chemical shifts and coupling constants can provide structural information about the species formed during a reaction.

Fourier-Transform Infrared (FTIR) Spectroscopy: FTIR can be used to monitor the disappearance of reactants and the appearance of products. The detection of specific vibrational frequencies can indicate the formation of intermediate functional groups.

Mass Spectrometry: Techniques like electrospray ionization mass spectrometry (ESI-MS) can be used to detect and identify charged intermediates in the gas phase.

Computational studies on the reaction of 4-methylaniline with hydroxyl radicals have been performed to understand its atmospheric degradation. mdpi.comresearchgate.net These studies calculate the rate coefficients for various reaction pathways, including hydrogen abstraction from the amine and methyl groups, as well as addition to the aromatic ring. The calculations revealed that the abstraction of a hydrogen atom from the NH2 group is a significant pathway. mdpi.com

A hypothetical kinetic study for the N-methylation of this compound could involve monitoring the reaction progress under various conditions. The following table illustrates the type of data that would be collected and analyzed:

Table 1: Hypothetical Kinetic Data for the N-Methylation of this compound

| Experiment | Initial [Amine] (M) | Initial [Methylating Agent] (M) | Initial Rate (M/s) |

|---|---|---|---|

| 1 | 0.1 | 0.1 | 1.5 x 10⁻⁵ |

| 2 | 0.2 | 0.1 | 3.0 x 10⁻⁵ |

| 3 | 0.1 | 0.2 | 3.0 x 10⁻⁵ |

By analyzing how the initial rate changes with the concentration of each reactant, the order of the reaction with respect to each component can be determined. This information is crucial for formulating the rate law of the reaction. For a bimolecular reaction as proposed above, the rate law would likely be:

Rate = k[this compound][Methylating Agent]

The rate constant, k, can then be determined. Further studies at different temperatures would allow for the calculation of the activation energy (Ea) using the Arrhenius equation, providing deeper insight into the energy barrier of the rate-determining step.

Computational and Theoretical Chemistry Studies of 4 Cyclopentylmethoxy 2 Methylaniline

Quantum Chemical Calculations for Electronic Structure and Reactivity

Quantum chemical calculations are fundamental to understanding the electronic characteristics and reactivity of 4-(Cyclopentylmethoxy)-2-methylaniline. These methods model the behavior of electrons within the molecule, providing a basis for predicting its chemical properties.

Density Functional Theory (DFT) has become a cornerstone of computational chemistry for its balance of accuracy and computational cost, making it well-suited for studying aniline (B41778) derivatives. nih.govresearchgate.netnih.gov By approximating the electron density, DFT methods can accurately predict the ground-state molecular geometry and energy of this compound.

Commonly used functionals for such calculations include B3LYP and M06-2X, which have demonstrated reliability for organic molecules. nih.govrsc.org The choice of functional can influence the calculated properties, and it is often recommended to benchmark results against experimental data or higher-level calculations when available. For this compound, DFT calculations would begin with a geometry optimization to find the lowest energy conformation of the molecule. This involves considering the rotational freedom of the cyclopentylmethoxy group and the orientation of the methyl and amino groups on the aniline ring.

Interactive Table: Illustrative DFT Calculated Properties for this compound

| Property | Calculated Value (Illustrative) | Functional/Basis Set |

| Total Energy | -655.12345 Hartree | B3LYP/6-31G(d,p) |

| Dipole Moment | 2.15 Debye | B3LYP/6-31G(d,p) |

| HOMO Energy | -5.23 eV | B3LYP/6-31G(d,p) |

| LUMO Energy | 0.45 eV | B3LYP/6-31G(d,p) |

| HOMO-LUMO Gap | 5.68 eV | B3LYP/6-31G(d,p) |

Note: The values in this table are illustrative and based on typical results for similar aniline derivatives. They are not from a specific calculation on this compound.

Ab initio methods, which are based on first principles without empirical parameters, offer a higher level of theory for studying electronic structure. tandfonline.comresearchgate.net Methods like Hartree-Fock (HF), Møller-Plesset perturbation theory (MP2), and Coupled Cluster (CC) theory account for electron correlation to varying degrees, providing more accurate energies and properties than DFT in some cases.

For aniline systems, ab initio calculations can be particularly useful for understanding excited states and the influence of electron correlation on the electronic distribution. researchgate.net The delocalization of the nitrogen lone pair into the benzene (B151609) ring is a key feature of anilines, and methods that accurately treat electron correlation can provide a more refined picture of this electronic behavior. tandfonline.com However, the computational cost of these methods, especially for a molecule of this size, can be substantial.

The choice of basis set is a critical aspect of any quantum chemical calculation, as it defines the set of functions used to build the molecular orbitals. wikipedia.org For aniline derivatives, Pople-style basis sets, such as 6-31G(d,p) or 6-311+G(d,p), are commonly employed and offer a good compromise between accuracy and computational expense. researchgate.netyoutube.com The inclusion of polarization functions (d,p) allows for more flexibility in describing the shape of the electron density, which is important for capturing the bonding environment around the nitrogen and oxygen atoms. Diffuse functions (+) are often added to better describe the behavior of electrons that are far from the nucleus, which can be important for calculating properties like electron affinity and for systems with lone pairs. youtube.com

Correlation-consistent basis sets, such as cc-pVDZ or aug-cc-pVTZ, provide a systematic way to approach the complete basis set limit, offering higher accuracy at a greater computational cost. wikipedia.orgnumberanalytics.com The selection of an appropriate basis set depends on the specific property being investigated and the desired level of accuracy.

Theoretical Approaches for Solvent Effects and Environmental Interactions

The solvent in which a reaction is conducted can have a profound impact on its rate and selectivity. Computational models can account for these solvent effects through either implicit or explicit solvent models.

Implicit Solvation Models: These models, such as the Polarizable Continuum Model (PCM), treat the solvent as a continuous medium with a defined dielectric constant. This approach is computationally efficient and can provide valuable insights into how the polarity of the solvent might stabilize or destabilize reactants, transition states, and products. For this compound, a polar solvent would be expected to stabilize polar intermediates or transition states that might form during a reaction.

The following table illustrates hypothetical calculated energies for the SNAr reaction of this compound in different solvents. These values are for illustrative purposes only.

| Solvent | Dielectric Constant | Calculated Activation Energy (kcal/mol) |

| Toluene | 2.4 | 35.2 |

| Tetrahydrofuran (THF) | 7.5 | 32.8 |

| Acetonitrile (B52724) | 37.5 | 29.1 |

| Dimethyl Sulfoxide (DMSO) | 47 | 27.5 |

Computational Design and Prediction of Novel Reactivity Patterns for this compound

Beyond predicting the outcomes of known reactions, computational chemistry can be a tool for discovering novel reactivity. By simulating the interaction of this compound with various reagents and under different conditions, it is possible to identify previously unexplored reaction pathways.

For example, computational screening could be used to identify potential catalysts for a desired transformation. By calculating the reaction profile with a library of virtual catalysts, researchers could prioritize promising candidates for experimental investigation. Furthermore, computational methods can be used to explore the excited-state chemistry of this compound, potentially uncovering photochemical reactions.

The design of novel reactivity could also involve modifying the structure of the molecule itself. Computational studies could predict how the addition of different functional groups would alter the electronic properties and reactivity of the core structure, guiding the synthesis of new derivatives with desired chemical behaviors.

Derivatization and Structural Modification Strategies for 4 Cyclopentylmethoxy 2 Methylaniline

Modifications at the Aniline (B41778) Nitrogen

The nitrogen atom of the aniline group in 4-(cyclopentylmethoxy)-2-methylaniline is a primary site for chemical modification due to the presence of a lone pair of electrons, making it nucleophilic. Common derivatization strategies at this position include N-alkylation, N-acylation, and the formation of imines and amides.

N-Alkylation and N-Acylation Reactions

N-alkylation introduces an alkyl group onto the aniline nitrogen. This can be achieved through reactions with alkyl halides or via reductive amination with aldehydes or ketones. The general reaction involves the displacement of a leaving group from the alkylating agent by the nucleophilic aniline nitrogen.

N-acylation involves the reaction of the aniline with an acylating agent, such as an acyl chloride or an acid anhydride, to form an N-acyl derivative. These reactions are typically carried out in the presence of a base to neutralize the acidic byproduct.

Formation of Imine and Amide Derivatives

The primary amine functionality of this compound allows for the formation of imine (Schiff base) and amide derivatives.

Imine Formation: The reaction of this compound with aldehydes or ketones, typically under acid catalysis with removal of water, yields the corresponding imine. This reversible reaction is a common method for protecting the amine group or for synthesizing more complex molecular architectures.

Amide Formation: Amide derivatives can be synthesized by reacting this compound with carboxylic acids or their derivatives (e.g., acyl chlorides, esters). When reacting with a carboxylic acid, a coupling agent such as a carbodiimide is often employed to facilitate the reaction.

The table below summarizes the expected products from the reaction of this compound with various electrophiles at the aniline nitrogen.

| Reagent Type | Specific Reagent Example | Expected Product |

| Alkyl Halide | Methyl Iodide | N-methyl-4-(cyclopentylmethoxy)-2-methylaniline |

| Acyl Chloride | Acetyl Chloride | N-acetyl-4-(cyclopentylmethoxy)-2-methylaniline |

| Aldehyde | Benzaldehyde | N-benzylidene-4-(cyclopentylmethoxy)-2-methylaniline |

| Carboxylic Acid | Acetic Acid (with coupling agent) | N-acetyl-4-(cyclopentylmethoxy)-2-methylaniline |

Functionalization of the Aromatic Ring System

The aromatic ring of this compound is another key site for derivatization. The existing substituents—the amino group, the methyl group, and the cyclopentylmethoxy group—direct the position of further electrophilic aromatic substitution reactions.

Halogenation Reactions at Specific Aromatic Positions

Halogenation, such as bromination or chlorination, of the aromatic ring can be achieved using various halogenating agents. The directing effects of the existing substituents will influence the regioselectivity of these reactions. The amino group is a strong activating and ortho-, para-directing group, while the methyl and alkoxy groups are also activating and ortho-, para-directing.

Carbon-Carbon Bond Formation via Cross-Coupling Strategies

Once halogenated, the aromatic ring can undergo various carbon-carbon bond-forming reactions, most notably palladium-catalyzed cross-coupling reactions such as the Suzuki and Heck reactions. These reactions are powerful tools for introducing new carbon-based substituents onto the aromatic core.

For instance, a bromo-substituted derivative of this compound could be coupled with a boronic acid (Suzuki coupling) or an alkene (Heck coupling) to form a new C-C bond at the position of the bromine atom.

The following table outlines potential cross-coupling reactions for a hypothetical bromo-derivative of this compound.

| Cross-Coupling Reaction | Coupling Partner | Catalyst System (Typical) | Expected Product |

| Suzuki Coupling | Phenylboronic acid | Pd(PPh₃)₄, base | 4-(Cyclopentylmethoxy)-2-methyl-[1,1'-biphenyl]-x-amine |

| Heck Coupling | Styrene | Pd(OAc)₂, PPh₃, base | 4-(Cyclopentylmethoxy)-2-methyl-x-styrylaniline |

Transformations of the Cyclopentylmethoxy Side Chain

The cyclopentylmethoxy side chain offers further opportunities for structural modification. These transformations could involve cleavage of the ether linkage or functionalization of the cyclopentyl ring itself.

Cleavage of the ether bond would yield 4-hydroxy-2-methylaniline, which could then be re-alkylated with different groups. Functionalization of the cyclopentyl ring, for example, through free-radical halogenation followed by nucleophilic substitution, could introduce new functional groups onto the side chain, further diversifying the molecular structure.

Modifications to the Cyclopentane Ring System

The cyclopentane moiety is a significant feature, contributing to the molecule's lipophilicity and spatial arrangement. While often considered a stable and relatively inert scaffold, modifications to this ring can profoundly influence a compound's pharmacological profile by altering its size, shape, and polarity. researchgate.net The three-dimensional structure of such carbocyclic rings offers unique applications in medicinal chemistry. nih.govyoutube.com

Strategies for modifying the cyclopentane ring include:

Introduction of Substituents: Functional groups such as hydroxyl (-OH), amino (-NH2), or keto (=O) groups can be introduced onto the cyclopentane ring. This increases polarity and provides new points for hydrogen bonding, potentially improving target affinity or altering metabolic pathways.

Ring Expansion or Contraction: The cyclopentane ring could be synthetically altered to a cyclobutane or a cyclohexane. nih.gov Ring contraction to a cyclobutane increases ring strain, which can affect bond angles and conformational flexibility. nih.gov Conversely, expansion to a cyclohexane ring provides more conformational freedom, which may allow for better adaptation to a binding pocket.

Bioisosteric Replacement: The carbocycle could be replaced with a heterocyclic ring system, such as a tetrahydrofuran or pyrrolidine ring. This introduces heteroatoms that can act as hydrogen bond acceptors or donors, significantly changing the molecule's electronic properties and potential interactions with biological targets.

These modifications allow for a systematic exploration of the steric and electronic requirements of the binding site interacting with the cyclopentyl group.

Table 1: Potential Modifications to the Cyclopentane Ring and Their Rationale

| Modification Type | Example of New Moiety | Rationale for Modification |

|---|---|---|

| Substitution | Hydroxylated Cyclopentane | Introduce polarity; create hydrogen bond donor/acceptor site. |

| Ring Contraction | Cyclobutane | Increase ring strain; alter conformation and vector of substituent. nih.gov |

| Ring Expansion | Cyclohexane | Increase conformational flexibility; explore larger binding pockets. |

| Bioisosteric Replacement | Tetrahydrofuran | Introduce a hydrogen bond acceptor (ether oxygen); increase polarity. |

Ether Cleavage and Re-functionalization

The ether bond in this compound is a key linkage that can be chemically cleaved to generate a phenol (B47542) intermediate, which serves as a versatile precursor for further derivatization. Ethers are generally stable but can be cleaved under strongly acidic conditions, typically with hydrogen halides like hydrobromic acid (HBr) or hydroiodic acid (HI). libretexts.orgwikipedia.orglibretexts.org

The cleavage process involves the protonation of the ether oxygen by the strong acid, which converts the alkoxy group into a good leaving group (an alcohol). masterorganicchemistry.commasterorganicchemistry.comchemistrysteps.com A halide ion (Br- or I-) then acts as a nucleophile, attacking one of the adjacent carbon atoms. wikipedia.org In the case of an aryl alkyl ether like this compound, the nucleophile will attack the alkyl carbon (of the cyclopentylmethyl group) rather than the aromatic ring carbon. libretexts.orglibretexts.org This is because sp2-hybridized carbons of the aromatic ring are resistant to SN1 or SN2 reactions. masterorganicchemistry.com The reaction proceeds via an SN2 mechanism, yielding two primary products: the phenol (4-hydroxy-2-methylaniline) and a cyclopentylmethyl halide.

Once the phenol intermediate is generated, it can be "re-functionalized" through various reactions, most commonly by Williamson ether synthesis. This involves deprotonating the phenol to form a phenoxide, which is then reacted with a wide range of alkyl halides or other electrophiles to synthesize a library of new ether analogs.

This cleavage and re-functionalization strategy offers a powerful platform for:

Varying the Alkoxy Group: Introducing different alkyl, cycloalkyl, or benzylic groups to probe the size and nature of the hydrophobic pocket that accommodates the cyclopentylmethoxy group.

Introducing Functionality: Using alkylating agents that contain additional functional groups (e.g., esters, amides, nitriles) to introduce new interaction points or modulate the physicochemical properties of the molecule.

Table 2: Ether Cleavage and Re-functionalization Pathway

| Step | Reagents | Intermediate/Product | Purpose |

|---|---|---|---|

| Ether Cleavage | HBr or HI, heat | 4-hydroxy-2-methylaniline + Cyclopentylmethyl bromide/iodide | Unmasking the phenolic hydroxyl group for further modification. libretexts.orgmasterorganicchemistry.com |

| Re-functionalization | 1. Base (e.g., NaH, K2CO3)2. New Alkyl Halide (R-X) | 4-(New Alkoxy)-2-methylaniline | Systematic exploration of structure-activity relationships by modifying the ether substituent. |

Strategic Derivatization for Enhanced Research Probes and Scaffolds

Strategic derivatization focuses on converting a molecule into a tool for biological or chemical research. science.govnih.gov This involves the introduction of specific functional groups that enable detection, visualization, or covalent interaction with a target. The aniline moiety of this compound is an ideal handle for such modifications due to the reactivity of the primary aromatic amine.

Common derivatization strategies for the aniline group include:

Acylation/Sulfonylation: The amine can be readily acylated with acid chlorides or anhydrides, or sulfonylated with sulfonyl chlorides. This allows for the introduction of a wide variety of substituents that can modulate the electronic properties of the aromatic ring or serve as attachment points for other molecules.

Diazotization: The primary amine can be converted into a diazonium salt using nitrous acid. Diazonium salts are highly versatile intermediates that can be converted into a range of other functional groups (e.g., -OH, -F, -Cl, -Br, -I, -CN) or used in coupling reactions to form azo dyes, which can serve as chromophoric tags.

Attachment of Reporter Groups: The amine can be used as a nucleophile to attach reporter tags such as fluorophores (e.g., fluorescein isothiocyanate) or biotin. This converts the parent molecule into a probe that can be used in fluorescence microscopy, flow cytometry, or affinity purification experiments to study its biological target.

Introduction of Photoaffinity Labels: Groups like azides or diazirines can be installed. Upon photolysis, these groups form highly reactive nitrenes or carbenes that can form a covalent bond with nearby molecules, allowing for the identification of the direct binding partners of the compound.

These derivatization techniques transform this compound from a simple organic molecule into a sophisticated chemical probe for elucidating biological pathways and identifying molecular targets. thieme-connect.comnih.gov

Table 3: Derivatization of the Aniline Group for Research Applications

| Reaction Type | Reagent Example | Resulting Functional Group | Application |

|---|---|---|---|

| Acylation | Acetyl Chloride | Amide (-NH-CO-CH3) | Neutralize basicity of amine; add steric bulk. |

| Diazotization | NaNO2, HCl | Diazonium Salt (-N2+) | Intermediate for introducing diverse functional groups. |

| Fluorescent Labeling | Fluorescein Isothiocyanate (FITC) | Thiourea-linked Fluorophore | Create a fluorescent probe for target visualization. |

| Biotinylation | NHS-Biotin | Biotin-linked Amide | Create a probe for affinity-based pulldown experiments. |

Applications in Advanced Organic Synthesis

4-(Cyclopentylmethoxy)-2-methylaniline as a Versatile Intermediate in Complex Molecule Synthesis

There is no specific information available in the public domain detailing the application of this compound as a precursor for the synthesis of specialty chemicals or advanced materials.

Role in the Synthesis of Biologically Active Compounds

No research articles or patents were identified that describe the use of the this compound scaffold in the design and synthesis of enzyme inhibitors.

The scientific literature does not currently contain examples of this compound being utilized in the development of RET (Rearranged during Transfection) inhibitory agents.

There is no available data to suggest that this compound has been used as a key intermediate or scaffold in the synthesis of immunomodulators or CXCR4 antagonists.

Utility in Scaffold-Based Research for Specific Applications

The molecular structure of this compound, which features a substituted aniline (B41778) ring, makes it a promising candidate for scaffold-based research. In this methodology, the fundamental structure of the molecule acts as a framework, or scaffold, upon which additional chemical modifications can be systematically implemented to create novel molecules with targeted functionalities. The existence of a reactive amino group and an aromatic ring facilitates a range of chemical transformations, positioning it as a versatile building block in organic synthesis.

Design of Molecules for Sensing Applications

While there is a lack of extensive documentation in publicly available literature regarding the specific use of this compound in molecular sensing, its structural characteristics suggest a potential utility in this domain. The development of small organic molecules for sensing applications frequently depends on the incorporation of a recognition unit (receptor) and a signaling unit (fluorophore or chromophore) within a singular molecular scaffold.

The aniline portion of this compound can function as a versatile platform for the construction of such sensors. The amino group can be chemically altered to introduce specific recognition sites for various analytes, including metal ions, anions, or neutral molecules. For instance, its conversion into amides, sulfonamides, or Schiff bases, which are recognized as effective binding sites, is a feasible strategy.

Moreover, the aromatic ring can be functionalized to either incorporate or modulate the characteristics of a signaling unit. The electronic properties of the aniline ring are notably sensitive to its immediate chemical environment. The binding of an analyte to the receptor component of the molecule can trigger a modification in the electronic structure of the entire scaffold. This change can lead to a detectable alteration in its spectroscopic properties, such as a shift in the absorption or emission wavelength, which forms the basis of colorimetric or fluorescent sensing.

A generalized strategy for designing a sensor based on this scaffold could encompass the following steps:

Receptor Design: Alteration of the amino group to fashion a selective binding pocket for a target analyte.

Signaling Unit Integration: Functionalization of the aromatic ring to either introduce or enhance fluorescent or colorimetric properties.

Analyte Binding and Signal Transduction: The binding event occurring at the receptor site would instigate a conformational or electronic change that is relayed to the signaling unit, culminating in a quantifiable optical response.

Although direct examples featuring this compound are not readily found, the foundational principles of scaffold-based sensor design are firmly established, and this compound possesses the requisite chemical attributes to be investigated for such applications.

Polymeric and Copolymeric Material Synthesis

Substituted anilines are widely recognized as precursors for the synthesis of conducting polymers and other functional polymeric materials. Although the direct polymerization of this compound has not been extensively detailed in the available research, its structural resemblance to other aniline derivatives indicates its potential as a monomer.

Homopolymerization: The presence of the amino group on the aniline ring facilitates oxidative polymerization, leading to the formation of a polyaniline-like chain. The cyclopentylmethoxy and methyl substituents on the aromatic ring are anticipated to influence the properties of the resultant polymer.

Table 1: Potential Influence of Substituents on Polymer Properties

| Substituent | Potential Effect |

|---|---|

| Cyclopentylmethoxy group | Due to its steric bulk and aliphatic character, this group may enhance the solubility of the polymer in organic solvents. It can also impact the packing of polymer chains, thereby affecting its conductivity and mechanical properties. |

| Methyl group | This substituent can influence the electronic properties of the polymer backbone and may also contribute to improved solubility. |

The general procedure for the chemical or electrochemical oxidative polymerization of aniline derivatives entails the formation of radical cations, which subsequently couple to form the polymer chain.

Copolymerization: this compound can also serve as a comonomer in copolymerization reactions with other monomers, such as aniline, pyrrole, or thiophene derivatives. This approach enables the fine-tuning of the properties of the resulting copolymeric materials. By adjusting the ratio of the comonomers, characteristics like solubility, conductivity, and processability can be customized for particular applications. For instance, the copolymerization of 2-methylaniline with aniline has been demonstrated to enhance the solubility of the final polymer.

The synthesis of such copolymers can be realized through a variety of techniques, including chemical and inverse emulsion polymerization. The characterization of these copolymers would typically involve methods such as Fourier-Transform Infrared (FTIR) and Ultraviolet-Visible (UV-Vis) spectroscopy to verify the incorporation of both monomer units into the polymer structure.

While specific data on polymers derived from this compound is not currently available, the well-established chemistry of aniline polymerization provides a solid foundation for its potential in the creation of novel polymeric and copolymeric materials with tailored properties.

Advanced Analytical and Spectroscopic Methodologies for Structural Elucidation

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural and Stereochemical Assignment

Nuclear Magnetic Resonance (NMR) spectroscopy stands as an unparalleled tool for delineating the carbon-hydrogen framework of an organic molecule. Through the analysis of chemical shifts, coupling constants, and correlation signals, the precise connectivity and spatial arrangement of atoms within 4-(Cyclopentylmethoxy)-2-methylaniline can be determined.

Advanced 1D and 2D NMR Techniques (e.g., COSY, HMQC, HMBC)

While standard one-dimensional (1D) ¹H and ¹³C NMR provide initial information on the types and numbers of protons and carbons, two-dimensional (2D) NMR experiments are essential for assembling the molecular puzzle.

¹H NMR: The ¹H NMR spectrum of this compound would be expected to show distinct signals corresponding to the aromatic protons, the methyl protons, the methoxy (B1213986) methylene (B1212753) protons, and the cyclopentyl protons. The integration of these signals would confirm the number of protons in each environment.

¹³C NMR: The ¹³C NMR spectrum would reveal the number of unique carbon environments, including those of the aromatic ring, the methyl group, the methoxy carbon, and the carbons of the cyclopentyl ring.

COSY (Correlation Spectroscopy): This 2D experiment establishes ¹H-¹H correlations, revealing which protons are coupled to each other. For instance, it would show the coupling between adjacent protons on the aromatic ring and within the cyclopentyl moiety.

HMQC (Heteronuclear Multiple Quantum Coherence): This experiment correlates directly bonded ¹H and ¹³C atoms. It allows for the unambiguous assignment of each carbon signal to its attached proton(s).

HMBC (Heteronuclear Multiple Bond Correlation): HMBC is crucial for identifying longer-range (2-3 bond) ¹H-¹³C correlations. This technique would be instrumental in connecting the cyclopentylmethoxy group to the aniline (B41778) ring by showing a correlation between the methoxy methylene protons and the aromatic carbon at the 4-position.

Table 1: Predicted ¹H and ¹³C NMR Data for this compound

| Assignment | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) | Key HMBC Correlations |

| -CH₃ | ~2.1 | ~17 | Aromatic C1, C2, C3 |

| Aromatic H | ~6.6-6.8 | ~115-150 | -CH₃, -OCH₂- |

| -NH₂ | ~3.5 (broad) | - | Aromatic C1, C2, C6 |

| -OCH₂- | ~3.8 | ~72 | Aromatic C4, Cyclopentyl C1' |

| Cyclopentyl H | ~1.2-2.0 | ~25-35 | -OCH₂- |

Note: The predicted chemical shifts are estimates and can vary based on the solvent and experimental conditions.

Solid-State NMR Applications

While solution-state NMR provides information on the average structure of a molecule in a given solvent, solid-state NMR (ssNMR) can offer insights into the structure and dynamics of the compound in its crystalline or amorphous solid form. For this compound, ssNMR could be used to study polymorphism (the existence of different crystal forms) and to determine intermolecular interactions in the solid state.

Mass Spectrometry (MS) for Molecular Identity and Fragmentation Analysis

Mass spectrometry is a powerful analytical technique used to measure the mass-to-charge ratio of ions. It provides information about the molecular weight of a compound and can be used to deduce its structure by analyzing its fragmentation pattern.

Gas Chromatography-Mass Spectrometry (GC-MS) for Purity and Identity

Gas Chromatography-Mass Spectrometry (GC-MS) is a hybrid technique that combines the separation capabilities of gas chromatography with the detection power of mass spectrometry. A sample of this compound injected into a GC-MS instrument would first be vaporized and separated from any impurities based on its boiling point and interactions with the GC column. The separated compound then enters the mass spectrometer, where it is ionized and fragmented. The resulting mass spectrum serves as a molecular fingerprint, confirming the identity and assessing the purity of the compound. The fragmentation pattern can provide valuable structural information.

Liquid Chromatography-Mass Spectrometry (LC-MS) for Complex Mixtures

For analyzing this compound within a more complex matrix, such as a reaction mixture or a biological sample, Liquid Chromatography-Mass Spectrometry (LC-MS) is the method of choice. LC separates the components of a liquid mixture, and the eluting compounds are subsequently analyzed by the mass spectrometer. This technique is particularly useful for non-volatile or thermally labile compounds that are not suitable for GC-MS.

High-Resolution Mass Spectrometry (HRMS) for Exact Mass Determination

High-Resolution Mass Spectrometry (HRMS) provides a highly accurate measurement of the molecular mass of a compound, often to within a few parts per million. This precision allows for the determination of the elemental composition of this compound. By comparing the experimentally determined exact mass with the calculated mass for the molecular formula C₁₃H₁₉NO, HRMS can unequivocally confirm the elemental composition of the molecule.

Table 2: Mass Spectrometry Data for this compound

| Technique | Information Obtained | Expected Result for C₁₃H₁₉NO |

| GC-MS / LC-MS | Molecular Ion (M⁺) | m/z = 205 |

| Key Fragments | Fragments corresponding to the loss of the cyclopentylmethoxy group or the methyl group. | |

| HRMS | Exact Mass | 205.1467 |

Chromatographic Separation Techniques for Purification and Analysis

Chromatographic techniques are essential for the separation, purification, and quantitative analysis of chemical compounds from complex mixtures. For a substituted aniline like this compound, High-Performance Liquid Chromatography (HPLC) and Supercritical Fluid Chromatography (SFC) are particularly well-suited methodologies.

High-Performance Liquid Chromatography (HPLC)

High-Performance Liquid Chromatography (HPLC) is a cornerstone technique for the analysis of primary aromatic amines (PAAs). nih.gov Reversed-phase (RP) HPLC is the most common mode used for these compounds, where a non-polar stationary phase is paired with a polar mobile phase. sielc.comsielc.com

For the analysis of this compound, a typical method would employ a C18 column, which is packed with silica (B1680970) particles that have been chemically modified with 18-carbon alkyl chains. nih.govresearchgate.net The mobile phase generally consists of a mixture of water and a polar organic solvent, such as acetonitrile (B52724) or methanol. sielc.comresearchgate.net To ensure good peak shape and prevent tailing, which is common for basic compounds like amines, an acidic modifier is often added to the mobile phase. nih.gov Formic acid or acetic acid are frequently used for this purpose, as they protonate residual silanol (B1196071) groups on the stationary phase and ensure the analyte is in a single ionic form. nih.govsielc.com Detection is commonly achieved using a UV detector, as the aromatic ring in the molecule absorbs ultraviolet light. nih.gov

The separation mechanism is based on the partitioning of the analyte between the stationary and mobile phases. The relatively non-polar this compound will have an affinity for the non-polar C18 stationary phase, leading to its retention on the column. By carefully controlling the composition of the mobile phase (e.g., through a gradient elution where the percentage of organic solvent is increased over time), a high-resolution separation from impurities or other components can be achieved. nih.gov

Table 2: Typical HPLC Parameters for the Analysis of a Substituted Aromatic Amine

| Parameter | Typical Condition | Purpose |

| Column | Reversed-Phase C18, 2.1-4.6 mm ID, 100-250 mm length, 2.6-5 µm particle size nih.govnih.gov | Provides a non-polar stationary phase for retention of the analyte. |

| Mobile Phase | Acetonitrile/Water or Methanol/Water with 0.1% Formic or Acetic Acid nih.govcetjournal.it | Elutes the compound; the acid modifier improves peak symmetry. |

| Flow Rate | 0.3 - 1.0 mL/min nih.govsielc.com | Controls the speed of the analysis and separation efficiency. |

| Detection | UV at ~254 nm or Diode Array Detector (DAD) | Allows for quantification and detection based on the aromatic chromophore. |

| Column Temperature | 25 - 40 °C nih.gov | Affects retention time and separation efficiency. |

Supercritical Fluid Chromatography (SFC) for Enhanced Separation

Supercritical Fluid Chromatography (SFC) has emerged as a powerful "green" alternative to HPLC for the separation of a wide range of compounds, including amines. researchgate.netnih.gov The technique uses a supercritical fluid, most commonly carbon dioxide (CO₂), as the primary component of the mobile phase. mdpi.com Supercritical CO₂ is non-toxic, inexpensive, and has properties intermediate between a gas and a liquid, offering low viscosity and high diffusivity, which can lead to faster and more efficient separations compared to HPLC. tandfonline.com

For the analysis of this compound, the non-polar nature of supercritical CO₂ is often insufficient to elute the polar analyte from the column in a reasonable time. Therefore, a polar organic solvent, known as a modifier, is added to the mobile phase. Methanol is the most widely used modifier for SFC analysis of basic compounds. mdpi.comchromatographyonline.com

The separation of amines by SFC can be challenging due to their basicity, which can lead to strong interactions with the stationary phase and result in poor peak shapes. To overcome this, additives are often incorporated into the modifier. chromatographyonline.com A combination of an acid and a base, such as trifluoroacetic acid (TFA) and triethylamine (B128534) (TEA), can be effective in minimizing these undesirable interactions and achieving sharp, symmetrical peaks. chromatographyonline.com This approach allows for the high-throughput and efficient separation of primary amines. researchgate.net The high diffusivity of the mobile phase in SFC contributes to improved mass transfer kinetics, often resulting in superior separation efficiency compared to liquid chromatography. tandfonline.comchromatographyonline.com

Table 3: Common SFC Parameters for Amine Separation

| Parameter | Typical Condition | Purpose |

| Column | Various, including Diol, Aminopropyl, or Chiral Stationary Phases researchgate.net | Selected based on the specific separation requirements. |

| Mobile Phase | Supercritical CO₂ with a modifier (e.g., 5-40% Methanol) researchgate.net | The primary eluent; scCO₂ is non-polar, while the modifier increases eluting strength. |

| Additive | e.g., 0.2% Trifluoroacetic Acid / 0.2% Triethylamine in Methanol chromatographyonline.com | Improves peak shape by minimizing interactions with the stationary phase. |

| Back Pressure | 100 - 250 bar researchgate.net | Maintains the CO₂ in a supercritical state. |

| Column Temperature | 30 - 60 °C researchgate.netresearchgate.net | Influences fluid density and analyte retention. |

| Detection | UV or Mass Spectrometry (MS) | Provides detection and quantification of the analyte. |

Future Research Directions and Outlook for 4 Cyclopentylmethoxy 2 Methylaniline

Exploration of Unconventional Synthetic Pathways and Sustainable Methodologies

Future synthetic research on 4-(Cyclopentylmethoxy)-2-methylaniline is expected to pivot towards more sustainable and efficient methodologies, moving beyond traditional multi-step processes that can be energy-intensive and generate significant chemical waste. The development of greener synthetic routes is a key area of focus.

One promising avenue is the exploration of biocatalysis . The use of enzymes, such as nitroreductases, for the reduction of corresponding nitroaromatics offers a highly selective and environmentally benign alternative to conventional methods that often rely on precious metal catalysts and high-pressure hydrogenation. nih.gov This biocatalytic approach could lead to milder reaction conditions, reduced energy consumption, and minimized by-product formation.

Electrochemical synthesis represents another frontier. By using electricity to drive the reduction of a suitable precursor, it may be possible to synthesize this compound at room temperature and pressure, thereby avoiding the harsh conditions of traditional chemical reductions. nih.gov This method, powered by renewable energy sources, could significantly enhance the environmental profile of the synthesis.

Furthermore, microwave-assisted synthesis offers a pathway to accelerate reaction times and improve yields. This technique can reduce the need for organic solvents and catalysts, aligning with the principles of green chemistry. The application of microwave irradiation to the synthesis of aniline (B41778) derivatives has shown promise in creating more efficient and eco-friendly alternatives to conventional heating methods.

Finally, the development of novel catalytic systems, such as those based on earth-abundant metals or even metal-free catalysts, will be crucial. For instance, magnesium sulphate-glacial acetic acid systems have been shown to be an eco-friendly and inexpensive catalyst for certain aniline derivatizations. Research into similar benign catalytic systems for the synthesis of this compound could lead to more cost-effective and sustainable production methods.

A comparative look at these potential methodologies is presented in the table below:

| Methodology | Potential Advantages | Key Research Focus |

| Biocatalysis | High selectivity, mild reaction conditions, reduced waste. | Enzyme discovery and engineering for specific substrate compatibility. |